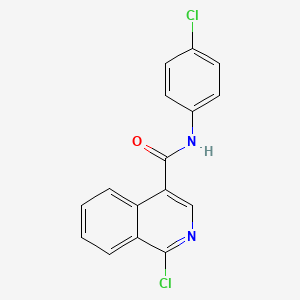

1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as CCIC, is a topic of ongoing research . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, resulting in improved therapeutic effects .Molecular Structure Analysis

The molecular structure of CCIC includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . This nucleus is present in numerous biological compounds and is often modified in drug discovery to improve therapeutic effects .Physical and Chemical Properties Analysis

CCIC has a molecular formula of C16H10Cl2N2O and a molecular weight of 317.17. Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available literature.Scientific Research Applications

Isoquinoline Derivatives in Therapeutics

Isoquinoline derivatives, a category to which 1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide likely belongs, have been the subject of extensive research due to their diverse pharmacological properties. These compounds have shown potential in treating a wide range of diseases, including infectious diseases, cancer, neurodegenerative disorders, and cardiovascular diseases.

Anticancer Applications : Isoquinoline derivatives have been studied for their potential in cancer therapy. Their ability to interact with DNA and other cellular targets makes them promising candidates for developing new anticancer drugs. The structural flexibility of isoquinoline allows for the synthesis of various derivatives with enhanced specificity and reduced toxicity (Danao et al., 2021).

Antimicrobial and Antiviral Activities : Some isoquinoline derivatives have shown significant antimicrobial and antiviral activities. This includes effectiveness against bacteria, viruses, and even malaria, suggesting a potential role in treating infectious diseases (Dembitsky et al., 2015).

Neuroprotective Effects : There is growing interest in isoquinoline derivatives for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. These compounds might offer new avenues for therapy by modulating various pathways involved in neurodegeneration (Basu & Kumar, 2018).

Future Directions

The future directions for research on CCIC and other quinoline derivatives could involve further investigation into their synthesis, chemical reactions, and mechanisms of action. There is also a need for more detailed studies on their physical and chemical properties, safety and hazards, and potential therapeutic applications .

Properties

IUPAC Name |

1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O/c17-10-5-7-11(8-6-10)20-16(21)14-9-19-15(18)13-4-2-1-3-12(13)14/h1-9H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUYZWYKFGEZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2883415.png)

![N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2883417.png)

![ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2883419.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883420.png)

![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B2883421.png)

![N-(4-acetylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2883424.png)

![(NZ)-5-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-sulfonamide](/img/structure/B2883425.png)

![N'-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2883428.png)